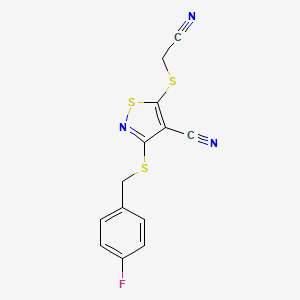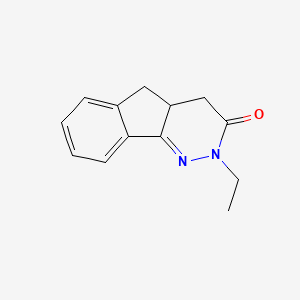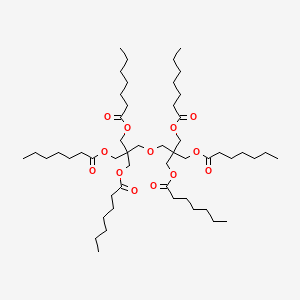
Dipentaerythrityl hexaheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipentaerythrityl hexaheptanoate is a complex ester compound derived from dipentaerythritol and heptanoic acid. It is known for its use in various industrial applications, particularly in the formulation of cosmetics and personal care products due to its excellent emollient and skin-conditioning properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipentaerythrityl hexaheptanoate is synthesized through the esterification of dipentaerythritol with heptanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, dipentaerythritol and heptanoic acid, are mixed in a reactor along with an acid catalyst. The mixture is heated to a specific temperature, usually around 150-200°C, and maintained under these conditions until the reaction is complete. The product is then purified through distillation or other separation techniques to obtain the final ester compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dipentaerythrityl hexaheptanoate primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of the ester bond between dipentaerythritol and heptanoic acid, while hydrolysis involves the breaking of this bond in the presence of water and an acid or base catalyst .
Common Reagents and Conditions
Esterification: Dipentaerythritol, heptanoic acid, sulfuric acid (catalyst), temperature (150-200°C).
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), temperature (50-100°C).
Major Products Formed
Esterification: this compound.
Hydrolysis: Dipentaerythritol and heptanoic acid.
Applications De Recherche Scientifique
Dipentaerythrityl hexaheptanoate has a wide range of applications in scientific research and industry:
Cosmetics and Personal Care: Used as an emollient and skin-conditioning agent in creams, lotions, and other skincare products.
Coatings and Adhesives: Utilized in the production of coatings and adhesives, providing improved flexibility and durability.
Plasticizers: Acts as a plasticizer in the manufacturing of plastics, enhancing their flexibility and workability.
Mécanisme D'action
The primary mechanism of action of dipentaerythrityl hexaheptanoate in cosmetic applications is its ability to form a protective barrier on the skin, reducing water loss and providing a smooth, conditioned feel. The ester bonds in the compound allow it to interact with the lipid layers of the skin, enhancing its moisturizing properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dipentaerythrityl hexacaprylate: Similar in structure but derived from caprylic acid instead of heptanoic acid.
Dipentaerythrityl hexacaprate: Derived from capric acid, used in similar applications as dipentaerythrityl hexaheptanoate.
Dipentaerythrityl hexaoctanoate: Derived from octanoic acid, also used in cosmetics and personal care products.
Uniqueness
This compound is unique due to its specific combination of dipentaerythritol and heptanoic acid, which provides a balance of emollient properties and stability. This makes it particularly suitable for use in high-performance cosmetic formulations where both moisturizing and long-lasting effects are desired .
Propriétés
Numéro CAS |
76939-66-7 |
|---|---|
Formule moléculaire |
C52H94O13 |
Poids moléculaire |
927.3 g/mol |
Nom IUPAC |
[3-heptanoyloxy-2-[[3-heptanoyloxy-2,2-bis(heptanoyloxymethyl)propoxy]methyl]-2-(heptanoyloxymethyl)propyl] heptanoate |
InChI |
InChI=1S/C52H94O13/c1-7-13-19-25-31-45(53)60-39-51(40-61-46(54)32-26-20-14-8-2,41-62-47(55)33-27-21-15-9-3)37-59-38-52(42-63-48(56)34-28-22-16-10-4,43-64-49(57)35-29-23-17-11-5)44-65-50(58)36-30-24-18-12-6/h7-44H2,1-6H3 |
Clé InChI |
QGIFGDDZGUSRAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)OCC(COCC(COC(=O)CCCCCC)(COC(=O)CCCCCC)COC(=O)CCCCCC)(COC(=O)CCCCCC)COC(=O)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


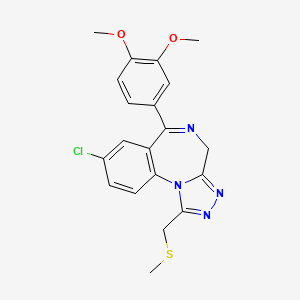

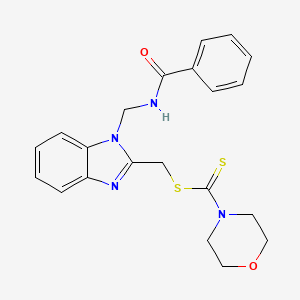
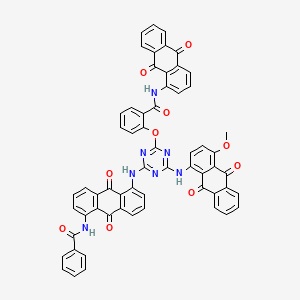
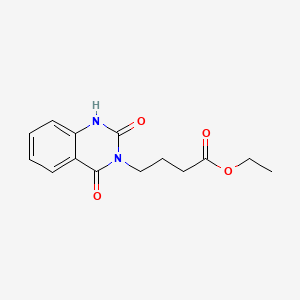
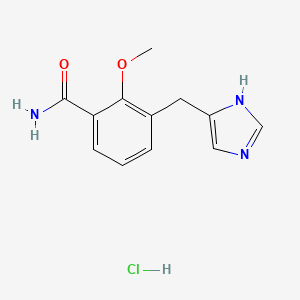


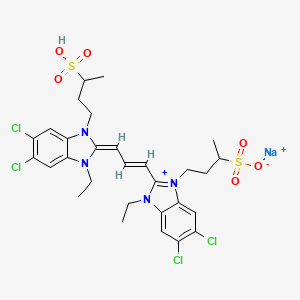
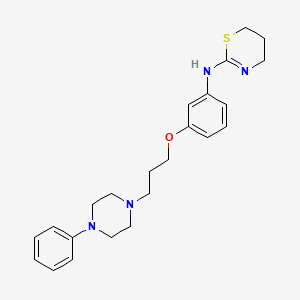

![(5S,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-hydroxyphenyl)sulfanyl-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B15189870.png)
